molecular formula C10H9NO3 B12883128 4-Ethoxybenzo[d]oxazole-2-carbaldehyde

4-Ethoxybenzo[d]oxazole-2-carbaldehyde

Cat. No.: B12883128
M. Wt: 191.18 g/mol
InChI Key: DJRIOWLSAYXNII-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethoxy group at the fourth position and an aldehyde group at the second position of the benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl chloroformate to form 2-ethoxybenzo[d]oxazole, followed by formylation using Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Ethoxybenzo[d]oxazole-2-carboxylic acid.

    Reduction: 4-Ethoxybenzo[d]oxazole-2-methanol.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybenzo[d]oxazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads in drug discovery.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    4-Methoxybenzo[d]oxazole-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxybenzo[d]oxazole-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    4-Ethoxybenzo[d]oxazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 4-Ethoxybenzo[d]oxazole-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the benzo[d]oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic chemistry.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazole-2-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-2-13-7-4-3-5-8-10(7)11-9(6-12)14-8/h3-6H,2H2,1H3

InChI Key

DJRIOWLSAYXNII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)C=O

Origin of Product

United States

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